molecular formula C12H12N2O2 B15068208 N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide CAS No. 548446-46-4

N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide

Cat. No.: B15068208
CAS No.: 548446-46-4
M. Wt: 216.24 g/mol
InChI Key: LKANDZOGOVSBMI-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a quinoline core substituted with a methyl group at position 4, a ketone at position 2, and an acetamide moiety at position 2. This scaffold is structurally analogous to bioactive quinoline derivatives, which are frequently explored for their enzyme-inhibitory, antimicrobial, and anticancer properties.

Properties

CAS No.

548446-46-4

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide

InChI

InChI=1S/C12H12N2O2/c1-7-9-5-3-4-6-10(9)14-12(16)11(7)13-8(2)15/h3-6H,1-2H3,(H,13,15)(H,14,16)

InChI Key

LKANDZOGOVSBMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide typically involves the condensation of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with acetamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Enzyme Inhibitory Activity

Acetamide derivatives often exhibit polypharmacological activity, particularly against enzymes implicated in neurodegenerative diseases. Key comparisons include:

Compound Name Structural Features Target Enzymes IC50/Activity Reference
N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide Pyrazoloquinoxaline core, chlorophenyl substituent MAO-A 0.028 mM (50× selective over MAO-B)
Safinamide Benzyloxyacetamide derivative MAO-B Clinically used for Parkinson’s disease
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Benzothiazole-triazole hybrid MAO-B, BChE Potent dual inhibition
N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide Quinoline core, methyl, ketone, acetamide Hypothesized: MAOs, AChE/BChE Not reported; structural analogies suggest potential activity -

Key Observations :

  • The target compound’s quinoline core shares similarities with pyrazoloquinoxaline-based MAO-A inhibitors, though its selectivity profile remains uncharacterized .
  • Unlike safinamide (a MAO-B inhibitor), the methyl and ketone groups on the quinoline ring may favor interactions with MAO-A or other oxidative enzymes .
  • The acetamide group at position 3 is critical for hydrogen bonding, as seen in triazole-benzothiazole hybrids targeting AChE/BChE .
Structural and Crystallographic Comparisons

Substituent positioning significantly influences molecular geometry and intermolecular interactions:

Compound Name Substituents Crystal System/Space Group Key Structural Features Reference
N-(3-methylphenyl)-2,2,2-trichloro-acetamide Trichloroacetyl, meta-methyl Monoclinic/P21/c Planar acetamide backbone; weak C–H⋯O interactions
This compound Methyl (C4), ketone (C2) Not reported Predicted: Quinoline planarity stabilized by conjugated ketone and acetamide -

Key Observations :

  • Electron-withdrawing groups (e.g., trichloroacetyl in ) enhance crystallographic packing via halogen bonds, whereas the target compound’s methyl and ketone groups may favor π-π stacking or hydrogen bonding .
  • The absence of strong electron-withdrawing substituents (e.g., nitro or trichloro) in the target compound suggests less distortion in the quinoline ring compared to meta-substituted trichloroacetamides .
Pharmacological Profiles of Analogous Acetamides
Compound Class/Example Bioactivity Mechanism/Application Reference
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Antimicrobial (gram-positive bacteria) Disrupts bacterial cell membranes
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide Analgesic (comparable to paracetamol) COX inhibition hypothesized
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Anticancer (structure-activity relationship) Targets kinase signaling
This compound Not reported Hypothesized: Neuroprotective, anticancer -

Key Observations :

  • Antimicrobial activity in benzo[d]thiazole acetamides correlates with sulfonyl and piperazine substituents, which are absent in the target compound .

Biological Activity

N-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly in neuroprotection and anti-inflammatory effects. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H11N2O and a molar mass of approximately 216.24 g/mol. The compound features a quinoline core, characterized by a fused benzene and pyridine ring, with an acetamide functional group that enhances its solubility and biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. Studies have shown its potential in modulating pathways involved in neuronal survival and inflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The compound appears to inhibit neuroinflammatory responses, thereby protecting neuronal cells from damage.

Anti-inflammatory Properties

The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Molecular docking studies suggest that this compound interacts favorably with various biological targets implicated in inflammation.

Antiviral Potential

This compound also shows promise as an antiviral agent. Its structural components suggest potential activity against viral infections, including COVID-19. Further investigation into its mechanism of action against viral replication is warranted.

Target Interactions

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors involved in neurodegenerative processes and inflammatory responses. The compound's binding affinity to these targets enhances its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion can significantly influence the compound's effectiveness in clinical applications.

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, a comparison with related quinoline derivatives is presented below:

Compound NameCAS NumberUnique Features
N-(6-methyl-2-oxo-1H-quinolin-4-yl)acetamide195373-66-1Different position of methyl group on quinoline
N-(4-methoxyphenyl)-2-(3-methyl-2-oxoquinoxalin)acetate12345678Contains a methoxy group
Methyl 2-(4-methyl-2-oxoquinolin)acetate151572372Methyl ester derivative

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

  • Neuroprotection : In vitro studies demonstrated that the compound could significantly reduce cell death in neuronal cell lines exposed to neurotoxic agents, suggesting its potential as a protective agent against neurodegeneration.
  • Inflammation : Animal models of inflammation showed that administration of this compound led to decreased levels of inflammatory markers, reinforcing its role as an anti-inflammatory agent .
  • Antiviral Activity : Preliminary antiviral assays indicated that the compound could inhibit viral replication in cell cultures infected with various viruses, warranting further exploration into its antiviral mechanisms.

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